
1-(1-Bromovinyl)-4-pentylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromovinyl)-4-pentylbenzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons This compound features a benzene ring substituted with a pentyl group and a bromovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-4-pentylbenzene can be synthesized through various methods. One common approach involves the bromination of 4-pentylstyrene using bromine in the presence of a catalyst. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromovinyl)-4-pentylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of nucleophiles like Grignard reagents or organolithium compounds.
Addition Reactions: Often carried out in the presence of catalysts like palladium or nickel.
Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Yield substituted benzene derivatives.
Addition Reactions: Produce dihalo derivatives or hydrogenated products.
Oxidation and Reduction Reactions: Result in various oxidized or reduced forms of the original compound.
Scientific Research Applications
1-(1-Bromovinyl)-4-pentylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-(1-Bromovinyl)-4-pentylbenzene in chemical reactions involves the interaction of its bromovinyl group with various reagents. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The vinyl group can participate in electrophilic addition reactions, forming stable intermediates that lead to the final products .
Comparison with Similar Compounds
- 1-(1-Bromovinyl)-4-methylbenzene
- 1-(1-Bromovinyl)-4-ethylbenzene
- 1-(1-Bromovinyl)-4-propylbenzene
Comparison: 1-(1-Bromovinyl)-4-pentylbenzene is unique due to its longer alkyl chain, which can influence its reactivity and physical properties. Compared to its shorter-chain analogs, it may exhibit different solubility, boiling point, and interaction with other molecules .
Properties
Molecular Formula |
C13H17Br |
|---|---|
Molecular Weight |
253.18 g/mol |
IUPAC Name |
1-(1-bromoethenyl)-4-pentylbenzene |
InChI |
InChI=1S/C13H17Br/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-10H,2-6H2,1H3 |
InChI Key |
WJBUJPGYZSRVHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


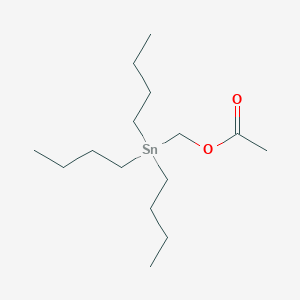
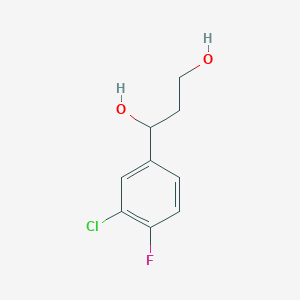
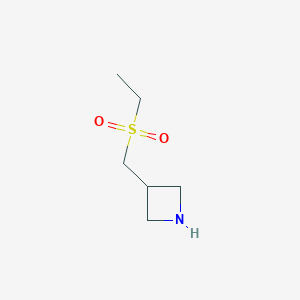
![2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13682904.png)
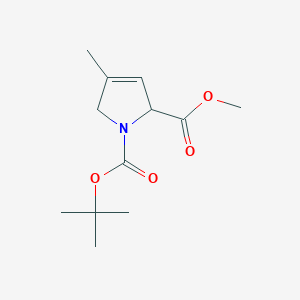
![[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13682914.png)


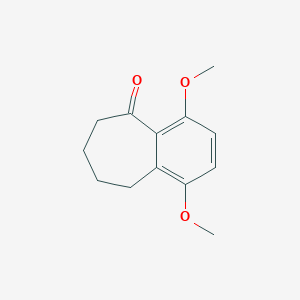
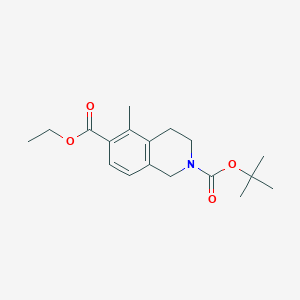
![4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682942.png)
![1',2'-Dihydrospiro[azetidine-3,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B13682948.png)
![2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13682955.png)

